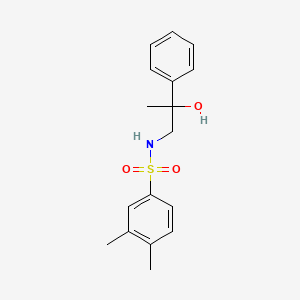
3-(Quinuclidin-3-yloxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications.
Applications De Recherche Scientifique
2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that quinuclidine-based compounds often target bacterial cell division protein filamenting temperature-sensitive mutant z (ftsz) .
Mode of Action
Quinuclidine-based compounds, such as this one, are known to inhibit the formation of ftsz protofilaments, impairing the formation of the z-ring and thus inhibiting bacterial division .
Biochemical Pathways
It is known that ftsz inhibitors disrupt the bacterial cell division process, which could affect a variety of downstream biochemical pathways .
Result of Action
It is known that quinuclidine-based compounds have demonstrated potent activity against both gram-positive and gram-negative bacterial strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile typically involves the condensation of quinuclidine derivatives with nicotinonitrile precursors. One common method includes the reaction of quinuclidine with 3-hydroxynicotinonitrile under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinuclidin-3-yloxy linkage.
Industrial Production Methods
Industrial production of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-yloxy nicotinic acid, while reduction can produce quinuclidin-3-yloxy nicotinamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile include other quinuclidine derivatives and nicotinonitrile analogs. Examples include:
- Quinuclidin-3-yloxy nicotinic acid
- Quinuclidin-3-yloxy nicotinamines
- Quinuclidin-3-yloxy nicotinonitrile derivatives with different substituents .
Uniqueness
What sets 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile apart from similar compounds is its unique combination of the quinuclidine and nicotinonitrile moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-11-2-1-5-15-13(11)17-12-9-16-6-3-10(12)4-7-16/h1-2,5,10,12H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWPLXZOSOKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)




![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide](/img/structure/B2450023.png)
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)


